PT-2385
Overview
Description
PT-2385 is a selective inhibitor of hypoxia-inducible factor-2 alpha (HIF-2α), a transcription factor involved in the cellular response to low oxygen levels. This compound has shown potential in treating various cancers, particularly clear cell renal cell carcinoma, by inhibiting the activity of HIF-2α, which is often overexpressed in tumors .
Mechanism of Action
Target of Action
PT-2385 is a potent and selective inhibitor of hypoxia-inducible factor 2α (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in the body’s response to low oxygen conditions, known as hypoxia .
Mode of Action
This compound selectively disrupts the heterodimerization of HIF-2α with HIF-1β . This disruption prevents HIF-2α from binding to DNA and activating the transcription of genes involved in cellular responses to hypoxia .
Biochemical Pathways
The inhibition of HIF-2α by this compound has significant effects on several biochemical pathways. In particular, it suppresses glycolysis and shifts energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS) . This shift is particularly important in cells that have adapted to hypoxic conditions by relying more heavily on glycolysis for energy production .
Result of Action
The inhibition of HIF-2α by this compound has been shown to be effective in blocking cancer cell growth, proliferation, and tumor angiogenesis, particularly in clear cell renal cell carcinoma (ccRCC) . In neurological disorders induced by deficiency of Iron regulatory protein 2 (IRP2), this compound prevented neurodegenerative symptoms and modulated mitochondrial morphology and quality .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of oxygen and iron. For instance, the activity of HIF-2α, the target of this compound, is upregulated under hypoxic conditions . Therefore, the efficacy of this compound may vary depending on the oxygen levels in the tumor microenvironment. Additionally, iron is an indispensable element involved in multiple biochemical pathways, including those affected by this compound .
Biochemical Analysis
Biochemical Properties
PT-2385 selectively disrupts the heterodimerization of HIF-2α with HIF-1β . This disruption leads to the inhibition of HIF-2α, which plays a crucial role in the regulation of various biochemical reactions . This compound has been shown to suppress glycolysis and shift energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS) in vivo .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. In the context of hepatocellular carcinoma, this compound has been shown to enhance the efficacy of sorafenib, a standard treatment for advanced hepatocellular carcinoma, by suppressing HIF-2α, increasing androgen receptors (AR), and suppressing downstream pSTAT3/pAKT/pERK pathways .
Molecular Mechanism
The molecular mechanism of this compound involves the selective disruption of the heterodimerization of HIF-2α with HIF-1β . This disruption leads to the inhibition of HIF-2α, which in turn suppresses the expression of genes regulated by HIF-2α . This compound has also been shown to inhibit the amplitude, gating, and hysteresis of delayed-rectifier K+ current (I K(DR)) in a time- and concentration-dependent manner .
Dosage Effects in Animal Models
It has been shown that this compound can prevent neurodegenerative symptoms in Irp2–/– mice, suggesting that it may have significant effects at certain dosages .
Metabolic Pathways
This compound is involved in the regulation of energy metabolism. It has been shown to suppress glycolysis and shift energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS) in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of PT-2385 involves several key steps, including the synthesis of intermediate compounds and their subsequent reactions under controlled conditions. One method involves the reaction of 3-chloropropanoyl chloride with a suitable aromatic compound to form an intermediate, which is then subjected to further reactions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
PT-2385 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
PT-2385 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of HIF-2α and its effects on cellular processes.
Biology: Investigated for its role in modulating hypoxia-inducible pathways and cellular responses to low oxygen levels.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly clear cell renal cell carcinoma, by inhibiting HIF-2α activity
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Comparison with Similar Compounds
Similar Compounds
MK-3795: Another HIF-2α inhibitor with similar properties to PT-2385.
PT2399: A related compound with comparable inhibitory effects on HIF-2α.
Uniqueness of this compound
This compound is unique due to its high selectivity for HIF-2α over HIF-1α, making it a valuable tool for studying the specific role of HIF-2α in cancer biology. Its ability to inhibit HIF-2α without affecting HIF-1α provides a distinct advantage in targeting hypoxia-inducible pathways in tumors .
Properties
IUPAC Name |
3-[[(1S)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBSHRSJOPSEGS-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C2[C@@H](C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672665-49-4 | |
Record name | PT-2385 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672665494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PT-2385 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16055 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PT-2385 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O16716DXP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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